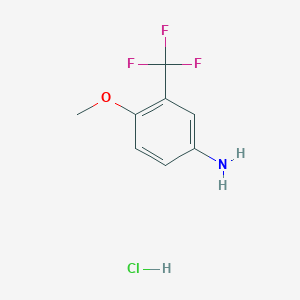

4-Methoxy-3-(trifluoromethyl)aniline hydrochloride

Overview

Description

4-Methoxy-3-(trifluoromethyl)aniline (CAS number 393-15-7) is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety . This compound is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions .

Synthesis Analysis

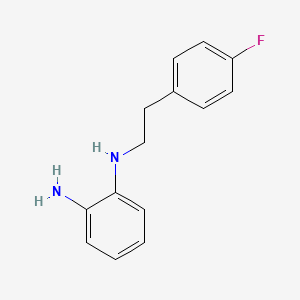

4-Methoxy-3-(trifluoromethyl)aniline is used as a synthetic substrate in organic synthesis and a precursor for bicyclic heterocycles . It is also used for synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues .Molecular Structure Analysis

The chemical formula of 4-Methoxy-3-(trifluoromethyl)aniline is C8H8F3NO . The molecular weight is 191.15 g/mol .Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethyl)aniline is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions . It is also used for synthesizing substituted bicyclic heterocycles .Physical And Chemical Properties Analysis

4-Methoxy-3-(trifluoromethyl)aniline is a pale pink powder/crystals . It has a melting point of 58 °C – 60 °C .Scientific Research Applications

Spectrophotometric Determination in Pharmaceuticals

A spectrophotometric method employing 4-methoxy aniline as a chromogenic reagent has been utilized for the quantification of trifluoperazine hydrochloride in pharmaceuticals. This technique is based on an oxidative coupling reaction in an acidic medium, demonstrating its application in analytical chemistry for drug analysis in tablet forms (I. Humeidy, 2017).

Organic Synthesis and Chemical Transformations

The reactivity of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) showcases the introduction of a hydroxy group at the para position and N-iodophenylation of N-arylamides, highlighting its role in complex organic synthesis. This process is influenced by the nature of the acyl and phenyl groups, indicating the compound's utility in facilitating diverse chemical transformations (Naoki Itoh et al., 2002).

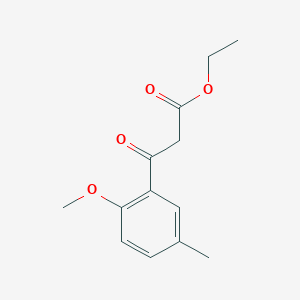

Synthesis of β-Trifluoromethyl β-Anilino Esters

In the context of nucleophilic reactions with α-trifluoromethyl imine, 4-methoxy-N-(2,2,2-trifluoroethylidene)aniline is utilized under mild conditions to yield ethyl 4,4,4-trifluoro-3-(N-4-methoxyphenyl)amino-2-alkylbutyrate, illustrating its significance in the synthesis of β-trifluoromethyl β-anilino esters. This example underscores the compound's application in the creation of fluorinated organic compounds, which are of interest in materials science and pharmaceuticals (Y. Gong & Katsuya Kato, 2001).

Photochemical Studies

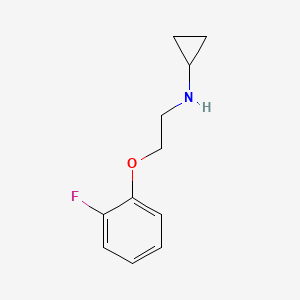

4-Methoxy-3-(trifluoromethyl)aniline hydrochloride has been implicated in studies examining the photochemical behavior of trans-4-(N-arylamino)stilbenes, where the presence of methoxy and trifluoromethyl groups influences the formation of twisted intramolecular charge transfer (TICT) states. This research sheds light on the compound's potential applications in photochemistry and the development of photoactive materials (Jye‐Shane Yang et al., 2004).

Novel Synthesis Routes

Research has demonstrated new synthesis pathways for 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, highlighting innovative approaches in the synthesis of heterocyclic compounds. This area of study emphasizes the compound's role in advancing synthetic methodologies and creating new chemical entities (Y. Gong & Katsuya Kato, 2004).

Safety and Hazards

Mechanism of Action

Target of Action

4-Methoxy-3-(trifluoromethyl)aniline hydrochloride is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions . The primary targets of this compound are the enzymes and proteins involved in these reactions.

Mode of Action

The compound interacts with its targets through the formation of covalent bonds, which can lead to changes in the structure and function of the target molecules . The presence of a methoxybenzene moiety and a trifluoromethyl group in the compound can influence its reactivity and interaction with the targets .

Biochemical Pathways

This compound is used for synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues . These synthesized compounds can affect various biochemical pathways, leading to downstream effects such as antitumor and antiviral activities .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role as a precursor for the synthesis of various heterocycles . These heterocycles have shown strong antitumor and antiviral activities, indicating the compound’s potential therapeutic applications .

properties

IUPAC Name |

4-methoxy-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c1-13-7-3-2-5(12)4-6(7)8(9,10)11;/h2-4H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRLIJUUCIGFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

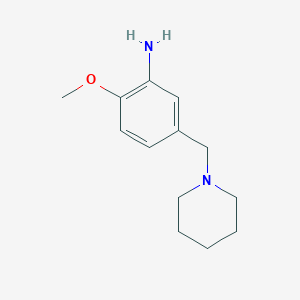

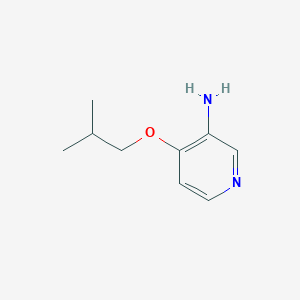

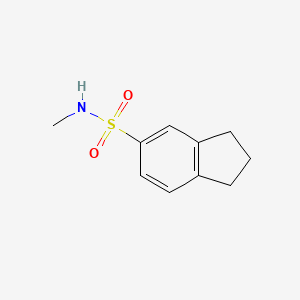

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B3076169.png)

![3-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B3076253.png)

![N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3076264.png)

![Ethyl 4-[({[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3076271.png)

![2-[(3-Methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076272.png)

![N-[4-(acetylamino)phenyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076278.png)

![N-(2-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076279.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076285.png)